molecular formula C38H75N3O3 B12674371 N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide CAS No. 85187-60-6

N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide

Cat. No.: B12674371
CAS No.: 85187-60-6
M. Wt: 622.0 g/mol
InChI Key: SMIOMPTWIHHAGO-UHFFFAOYSA-N
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Description

“N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of an amine group, followed by the introduction of hexadecanoyl groups through amide bond formation. Common reagents used in these reactions include acetic anhydride, hexadecanoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, surfactants, or other industrial products.

Mechanism of Action

The mechanism of action of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other long-chain amides and fatty acid derivatives, such as:

  • N-(2-(Acetylamino)ethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)octadecan-1-amide
  • N-(2-(Acetylamino)ethyl)-N-(2-((1-oxododecyl)amino)ethyl)dodecan-1-amide

Uniqueness

The uniqueness of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” lies in its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

85187-60-6

Molecular Formula

C38H75N3O3

Molecular Weight

622.0 g/mol

IUPAC Name

N-[2-[2-acetamidoethyl(hexadecanoyl)amino]ethyl]hexadecanamide

InChI

InChI=1S/C38H75N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(43)40-33-35-41(34-32-39-36(3)42)38(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,39,42)(H,40,43)

InChI Key

SMIOMPTWIHHAGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)C)C(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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